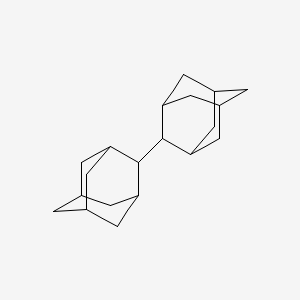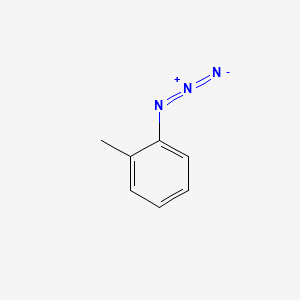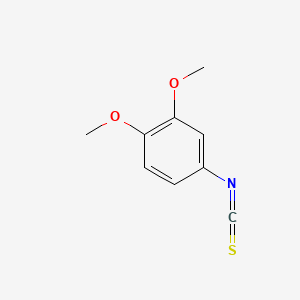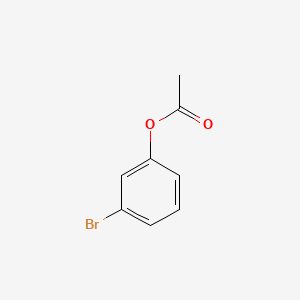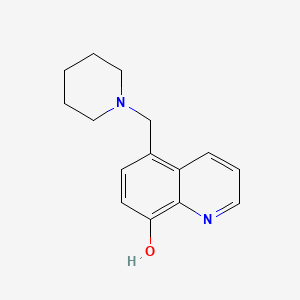
5-(Piperidin-1-ylmethyl)quinolin-8-ol
概要
説明
Synthesis Analysis
Molecular Structure Analysis
Structural analysis of closely related compounds, such as quinoline derivatives, has been conducted using various spectroscopic techniques including IR, NMR, and mass spectroscopy, complemented by elemental analysis and X-ray crystallography. These techniques confirm the molecular structures and provide insight into intermolecular interactions (Alizadeh et al., 2014), (Suresh et al., 2015).
Chemical Reactions and Properties
Research has indicated that quinoline and piperidine derivatives participate in a variety of chemical reactions, including three-component reactions facilitated by dual system catalysts for synthesizing complex molecules. These compounds demonstrate a range of biological activities, suggesting a diverse chemical reactivity profile (Alizadeh et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are often determined through experimental measurements and contribute to understanding their stability, formulation potential, and application in various fields. Detailed analyses are provided by spectroscopic and crystallographic studies, which elucidate the compounds' physical characteristics (Suresh et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are explored through various studies. For example, the anti-corrosion performance of quinoline derivatives has been investigated, highlighting their potential in industrial applications. Moreover, the interaction of these compounds with proteins and their biological activities are assessed through molecular docking and biological assays, providing insights into their chemical behavior in biological systems (Douche et al., 2020).
科学的研究の応用
Anti-Corrosion Applications
The compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol, among other derivatives, has been studied for its anti-corrosion potential. In particular, research has shown that such derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. These studies utilized gravimetric, electrochemical techniques, and molecular dynamics simulations to investigate the inhibitory effect, finding that these compounds generally exhibit significant inhibition effects through cathodic protection mechanisms (Douche et al., 2020).
Anticancer Activity
Another area of research involves the antiproliferative properties of quinoline derivatives, including those similar to 5-(Piperidin-1-ylmethyl)quinolin-8-ol. These compounds have been synthesized and tested against various human cancer cell lines, demonstrating significant inhibitory effects on cell growth. This suggests potential applications in the development of anticancer drugs (Harishkumar et al., 2018).
Antimicrobial Activity
Research into quinoline derivatives has also explored their antimicrobial properties. Studies have found that certain compounds exhibit good antibacterial and antifungal activity, suggesting potential for use in developing new antimicrobial agents. The effectiveness of these compounds against various bacterial and fungal strains has been evaluated in vitro, showing promising results (Ashok et al., 2014).
Corrosion Inhibiting Ability
Further investigations have assessed the corrosion inhibiting ability of quinoline derivatives on steel in acidic media. These studies employed electrochemical measurements and surface analysis techniques, finding that these compounds can effectively inhibit corrosion, likely due to their adsorption on the steel surface and the formation of protective layers (El Faydy et al., 2021).
Safety And Hazards
The safety information for 5-(Piperidin-1-ylmethyl)quinolin-8-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
5-(piperidin-1-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBSWZQNARANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299449 | |
| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)quinolin-8-ol | |
CAS RN |
41455-83-8 | |
| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41455-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 130824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041455838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC130824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

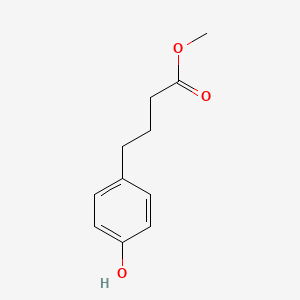
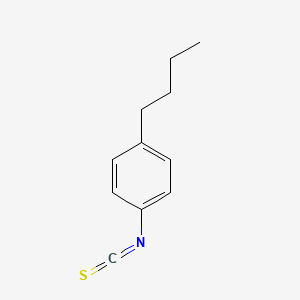
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
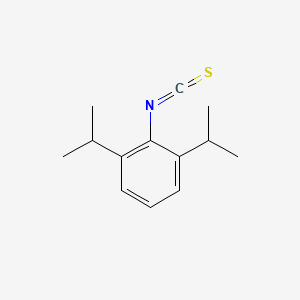
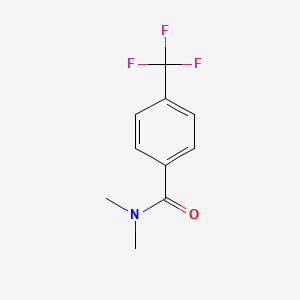
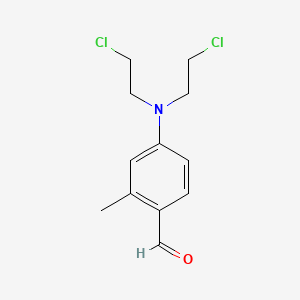
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)

